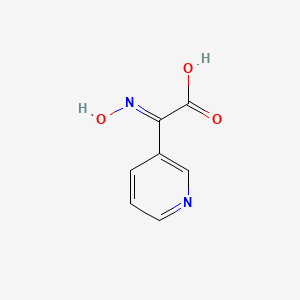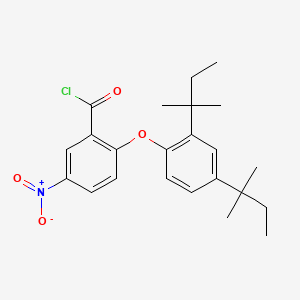
2-(2,4-Di-tert-pentylphenoxy)-5-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl chloride group attached to a phenoxy ring substituted with two 1,1-dimethylpropyl groups and a nitro group. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 2,4-Bis(1,1-dimethylpropyl)phenol: This intermediate is synthesized by alkylation of phenol with 1,1-dimethylpropyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoic acid: The phenol intermediate is then reacted with 5-nitrobenzoyl chloride under basic conditions to form the corresponding ester.
Conversion to Benzoyl Chloride: The final step involves converting the ester to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenoxy ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Quinones: Produced from the oxidation of the phenoxy ring.
Applications De Recherche Scientifique
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid has several applications in scientific research:
Chemistry: Used as a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid involves its interaction with specific molecular targets. The benzoyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. The nitro group may also play a role in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid: Similar structure but lacks the nitro and benzoyl chloride groups.
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Similar phenoxy ring but without the nitro and benzoyl chloride groups.
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]ethyl acrylate: Contains an acrylate group instead of the nitro and benzoyl chloride groups.
Uniqueness
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid is unique due to the presence of both the nitro and benzoyl chloride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
63134-22-5 |
|---|---|
Formule moléculaire |
C23H28ClNO4 |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C23H28ClNO4/c1-7-22(3,4)15-9-11-20(18(13-15)23(5,6)8-2)29-19-12-10-16(25(27)28)14-17(19)21(24)26/h9-14H,7-8H2,1-6H3 |
Clé InChI |
UNNQMDKLFWFUES-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)Cl)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


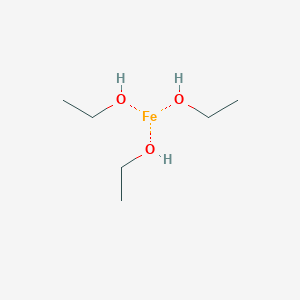
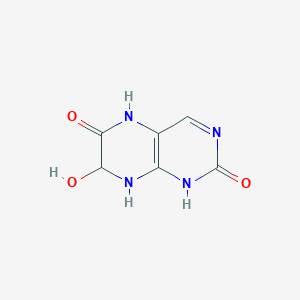
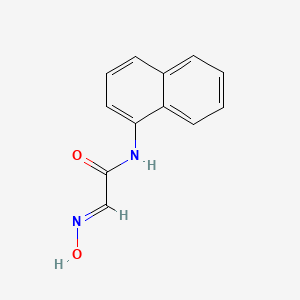
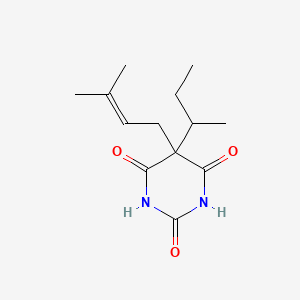
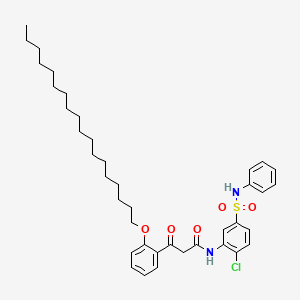
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
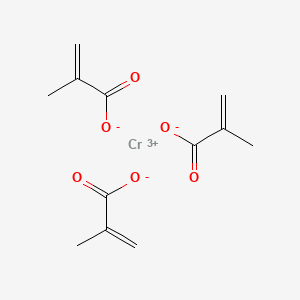
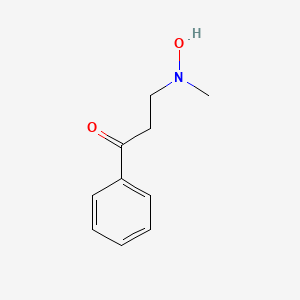
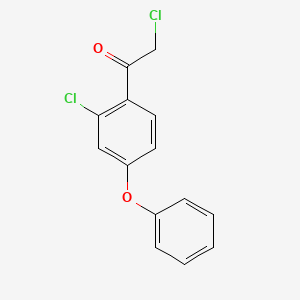

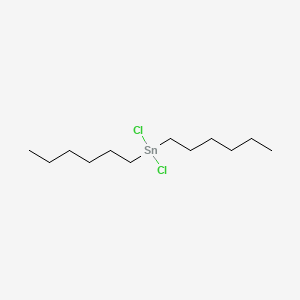
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
